molecular formula C9H13NO2 B3316634 (2-Isopropoxypyridin-3-yl)methanol CAS No. 954240-50-7

(2-Isopropoxypyridin-3-yl)methanol

Cat. No. B3316634
CAS RN: 954240-50-7
M. Wt: 167.20 g/mol
InChI Key: UQXNZHKLCJSWPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (2-Isopropoxypyridin-3-yl)methanol is C9H13NO2. Its molecular weight is 167.21 .

Scientific Research Applications

Synthesis of Complex Ligands and Precursors

One of the key applications of compounds related to (2-Isopropoxypyridin-3-yl)methanol is in the synthesis of complex ligands and precursors for further chemical reactions. For instance, compounds with similar structures have been prepared through multi-step processes and are identified as potential precursors for the synthesis of biomimetic chelating ligands. These processes demonstrate moderate to excellent yields, showcasing the versatility and potential of such compounds in synthesizing complex organic structures (Gaynor, McIntyre, & Creutz, 2023).

Catalysis and Reaction Intermediates

Research has also explored the role of similar compounds as intermediates in catalytic processes or as part of catalytic systems. For example, dinuclear Zn(II) complexes involving related compounds promote cleavage and isomerization of certain phosphates via a common cyclic phosphate intermediate. This illustrates the compounds' utility in understanding and enhancing catalytic reactions, providing insights into the mechanisms of action and potential applications in synthesis and industrial processes (Tsang, Edwards, Melnychuk, Liu, Liu, Neverov, Williams, & Brown, 2009).

Metal-Organic Clusters

Furthermore, derivatives of (2-Isopropoxypyridin-3-yl)methanol have been utilized in the targeted synthesis of metal-organic clusters, such as Mn cubane and double-cubane aggregates. These clusters are of interest due to their magnetic properties and potential applications in materials science. The use of functionalized ligands derived from compounds like (2-Isopropoxypyridin-3-yl)methanol enables the precise control over the synthesis of these complex structures, highlighting the importance of such compounds in advancing the field of coordination chemistry (Zhang, Yang, Sun, Wu, & Qiu, 2019).

Spin State Behavior in Iron(II) Complexes

The synthesis of ligands related to (2-Isopropoxypyridin-3-yl)methanol and their iron(II) complex salts has provided valuable insights into the spin state behavior of these complexes. Studies involving such compounds have demonstrated how ligand design can influence the magnetic properties of the resulting metal complexes, offering potential applications in magnetic materials and molecular electronics (Cook & Halcrow, 2015).

Safety and Hazards

The safety information for (2-Isopropoxypyridin-3-yl)methanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(2-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXNZHKLCJSWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670235
Record name {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropoxypyridin-3-yl)methanol

CAS RN

954240-50-7
Record name {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-hydroxynicotinate (250 mg) in dimethylformamide (3 ml), 0.459 ml of 2-bromopropane and 676 mg of potassium carbonate were added, and the reaction solution was stirred at 50° C. for 5 hours and at 70° C. for 3 hours. The reaction solution was cooled, then a saturated aqueous ammonium chloride solution was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to afford a crude product as a colorless oil. To a solution of lithium aluminum hydride (247 mg) in tetrahydrofuran (2 ml), a solution of the crude product in tetrahydrofuran 3 ml was added under ice-cooling. The reaction solution was stirred for 2 hours under ice-cooling, followed by adding sodium sulfate decahydrate and further stirring the mixture at the same temperature for 1 hour. The reaction solution was Celite-filtered, the filtrate was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (98:2-50:50)) to afford the title compound as a colorless oil.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
0.459 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
247 mg
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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